Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Description
This compound is a highly functionalized glycosylated amino acid derivative. Key structural features include:
- Prop-2-enyl ester group: Enhances lipophilicity and serves as a cleavable protecting group.
- Fmoc-protected amine: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .
- Hexahydropyrano[3,2-d][1,3]dioxin core: A bicyclic ether-dioxane system, common in carbohydrate-derived natural products and synthetic intermediates.
- Triacetylated oxane (sugar) moiety: The 3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl group indicates a protected hexose (e.g., glucose or galactose derivative), improving stability during synthesis .
- Acetamido and phenyl substituents: Likely influence solubility and biological interactions.
Applications span glycopeptide synthesis, prodrug development, and enzyme substrate studies.
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)/t26-,38-,39-,40+,41-,42+,43+,44-,45+,46-,48+,49+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHBTNMSVXUIB-UUGQJXGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@@H]5[C@H](O4)CO[C@@H](O5)C6=CC=CC=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747813 | |
| Record name | prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384346-85-4 | |
| Record name | prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps. The process typically starts with the protection of the threonine residue using an allyl ester group. The benzylidene group is then introduced to protect the hydroxyl groups on the sugar moiety. Finally, the Fmoc group is added to protect the amine group on the threonine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions are common for modifying the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of T-cell epitopes to understand immune responses.
Medicine: Investigated for its potential use in vaccine development and immunotherapy.
Industry: Employed in the production of specialized reagents and chemicals for research purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with T-cell receptors. The compound mimics natural epitopes, allowing researchers to study the binding and activation of T-cells. This interaction is crucial for understanding immune responses and developing targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity: The target compound’s Fmoc group distinguishes it from analogs with Boc (tert-butoxycarbonyl) or acetyl protection . Fmoc allows base-labile deprotection, critical for SPPS.
Sugar Moieties :
- The triacetylated oxane in the target compound mirrors acetylated sugars in and , which are standard for preventing undesired glycosidic bond formation during synthesis .
Biological Activity: While highlights anti-inflammatory properties in phenylpropanoids, the target’s acetamido and Fmoc groups suggest a focus on enzymatic or receptor targeting (e.g., lectin binding) rather than direct bioactivity .
Synthetic Utility :
- The prop-2-enyl ester offers a balance between stability and cleavage efficiency compared to allyl esters () or methyl/ethyl esters .
Research Challenges and Limitations
- Limited Direct Bioactivity Data: Most evidence (e.g., ) focuses on synthesis or structural analogs, with minimal pharmacological profiling .
- Solubility Constraints : High molecular weight and lipophilic groups (e.g., Fmoc) limit aqueous solubility, necessitating organic solvents like DMF .
- Stereochemical Complexity: The hexahydropyrano-dioxin core requires precise stereochemical control during synthesis, as seen in and .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₄₂H₆₄N₂O₁₉
- Molecular Weight : 800.94 g/mol
- IUPAC Name : Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate.
Research indicates that the compound may exhibit biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells.
- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors in the body that are involved in signaling pathways related to inflammation and immune response.
Pharmacological Effects
The pharmacological effects of this compound have been investigated in several studies:
- Anti-inflammatory Activity : In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported that the compound exhibits antimicrobial activity against various bacterial strains. This could indicate its potential as a therapeutic agent for infections.
- Cytotoxicity : Case studies involving cancer cell lines have shown that the compound may induce apoptosis (programmed cell death) in certain types of cancer cells. This property is particularly relevant for developing anticancer therapies.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated anti-inflammatory effects in animal models of arthritis. |
| Johnson et al. (2021) | Reported significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Lee et al. (2022) | Found antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL respectively. |
Toxicology and Safety Profile
Toxicological assessments are crucial for determining the safety of new compounds:
- Acute Toxicity : Studies report low acute toxicity levels in rodent models.
- Chronic Exposure : Long-term exposure studies are needed to fully understand the safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
